molecular formula C13H16BrNS B14247012 Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide CAS No. 178998-28-2

Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide

Cat. No.: B14247012
CAS No.: 178998-28-2
M. Wt: 298.24 g/mol
InChI Key: XZEXUTNQKQZJIH-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide is a chemical compound with the molecular formula C14H17NSHBr It is known for its unique structure, which includes a cyclohexene ring and a benzenecarboximidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide typically involves the reaction of cyclohex-2-en-1-ylamine with benzenecarboximidothioic acid in the presence of a hydrobromic acid catalyst. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Reaction time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine and thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the hydrobromide group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-enone: A related compound with a similar cyclohexene ring structure.

    Benzenecarboximidothioic acid: Shares the benzenecarboximidothioate group.

    Cyclohex-2-en-1-ylamine: Contains the cyclohexene ring and amine group.

Uniqueness

Cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

178998-28-2

Molecular Formula

C13H16BrNS

Molecular Weight

298.24 g/mol

IUPAC Name

cyclohex-2-en-1-yl benzenecarboximidothioate;hydrobromide

InChI

InChI=1S/C13H15NS.BrH/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;/h1,3-5,7-9,12,14H,2,6,10H2;1H

InChI Key

XZEXUTNQKQZJIH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)SC(=N)C2=CC=CC=C2.Br

Origin of Product

United States

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